1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea
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Overview
Description
1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea is an organic compound with the molecular formula C14H20N2O2. It is characterized by a cyclopentyl group attached to a urea moiety, which is further substituted with a 2-methoxy-5-methylphenyl group.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of cyclopentylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield the corresponding amine and isocyanate derivatives
Scientific Research Applications
1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea can be compared with similar compounds such as:
- 1-Cyclopentyl-3-(2-methoxyphenyl)urea
- 1-Cyclopentyl-3-(2-methylphenyl)urea
- 1-Cyclopentyl-3-(2-methoxy-5-chlorophenyl)urea
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-8-13(18-2)12(9-10)16-14(17)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXGIXYXCBAMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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